molecular formula C12H24N2O2 B1415094 (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester CAS No. 1217838-01-1

(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester

Cat. No.: B1415094
CAS No.: 1217838-01-1
M. Wt: 228.33 g/mol
InChI Key: PBGQRRIIQREOFN-SNVBAGLBSA-N
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Description

®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of ®-3-pyrrolidin-2-yl-propylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or alcohols can react under mild conditions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Substituted carbamates

Scientific Research Applications

Chemistry

In organic synthesis, ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester serves as a building block for the synthesis of more complex molecules. It is used in the preparation of chiral ligands and catalysts.

Biology

The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. It may exhibit pharmacological properties such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester is explored for its potential as a drug candidate. Its derivatives may possess therapeutic properties for treating various diseases.

Industry

The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique structure allows for the modification of material properties.

Mechanism of Action

The mechanism of action of ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A five-membered lactam with similar structural features.

    Pyrrolidine-2,5-dione: Another derivative with potential biological activities.

    Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.

Uniqueness

®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties. Its ability to serve as a versatile intermediate in various synthetic pathways sets it apart from other pyrrolidine derivatives.

Properties

IUPAC Name

tert-butyl N-[3-[(2R)-pyrrolidin-2-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGQRRIIQREOFN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
Reactant of Route 6
(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester

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